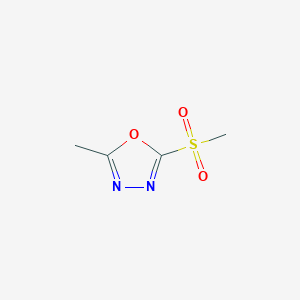![molecular formula C18H21ClN4O4S2 B2445310 N-(3-(dimethylamino)propyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-5-nitrothiophene-2-carboxamide hydrochloride CAS No. 1215749-44-2](/img/structure/B2445310.png)
N-(3-(dimethylamino)propyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-5-nitrothiophene-2-carboxamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3-(dimethylamino)propyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-5-nitrothiophene-2-carboxamide hydrochloride is a useful research compound. Its molecular formula is C18H21ClN4O4S2 and its molecular weight is 456.96. The purity is usually 95%.
BenchChem offers high-quality N-(3-(dimethylamino)propyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-5-nitrothiophene-2-carboxamide hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-(dimethylamino)propyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-5-nitrothiophene-2-carboxamide hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial and Anticancer Potential
A study involving the synthesis of 4-thiazolidinone derivatives, including compounds structurally related to N-(3-(dimethylamino)propyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-5-nitrothiophene-2-carboxamide hydrochloride, demonstrated significant in vitro antimicrobial and anticancer potentials. One compound, identified as having outstanding antimicrobial activity, and another with prominent anticancer efficacy, underscore the potential of these derivatives in therapeutic applications. QSAR studies further highlighted the importance of topological and electronic parameters in describing the antimicrobial activity of these synthesized compounds (Deep et al., 2016).
Antifungal Agents
In another research avenue, the synthesis of 4-nitroisothiazoles, incorporating structural motifs akin to N-(3-(dimethylamino)propyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-5-nitrothiophene-2-carboxamide hydrochloride, has shown potential as antifungal agents. These compounds have exhibited significant in vitro activity against a spectrum of fungi, indicating their potential use in addressing fungal infections (Albert et al., 1980).
Corrosion Inhibition
Benzothiazole derivatives, including those with structural similarities to N-(3-(dimethylamino)propyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-5-nitrothiophene-2-carboxamide hydrochloride, have been synthesized and studied for their corrosion inhibiting effect against steel in acidic solutions. These studies revealed that such inhibitors offer exceptional stability and higher efficiency in preventing steel corrosion, illustrating the compound's potential in industrial applications, such as in the protection of metal surfaces (Hu et al., 2016).
Antibacterial and Antifungal Activities
Research on novel pyridine derivatives incorporating benzothiazole units similar to the structure of interest has highlighted their potential in antimicrobial applications. These compounds have shown variable and modest activity against a range of bacterial and fungal strains, suggesting their applicability in the development of new antimicrobial agents (Patel et al., 2011).
Radiosensitizers and Cytotoxins
Studies on nitrothiophene-5-carboxamides with N-(omega-aminoalkyl) side chains, which share a similar functional group arrangement with N-(3-(dimethylamino)propyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-5-nitrothiophene-2-carboxamide hydrochloride, have evaluated these compounds as radiosensitizers and bioreductively activated cytotoxins. The research findings suggest the potential of these compounds in enhancing the effectiveness of radiotherapy and in selectively targeting cancer cells under hypoxic conditions (Threadgill et al., 1991).
properties
IUPAC Name |
N-[3-(dimethylamino)propyl]-N-(4-methoxy-1,3-benzothiazol-2-yl)-5-nitrothiophene-2-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O4S2.ClH/c1-20(2)10-5-11-21(17(23)14-8-9-15(27-14)22(24)25)18-19-16-12(26-3)6-4-7-13(16)28-18;/h4,6-9H,5,10-11H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPHRIRSLYSVWCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN(C1=NC2=C(C=CC=C2S1)OC)C(=O)C3=CC=C(S3)[N+](=O)[O-].Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN4O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Fluoro-3-{[1-(2-methoxypyridine-3-carbonyl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one](/img/structure/B2445228.png)
![3-[(2,4-Difluorophenoxy)methyl]benzoic acid](/img/structure/B2445229.png)
![6-(3-Imidazol-1-ylpropyl)-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2445230.png)
![N-(3-chlorophenyl)-2-methoxy-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide](/img/structure/B2445231.png)
![2-Chloro-N-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)propyl]acetamide](/img/structure/B2445232.png)
![2-[(4-amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2445235.png)




![8-(3,4-Dimethylphenyl)-1-methyl-3-(2-oxopropyl)-7-phenyl-1,3,5-trihydro-4-imid azolino[1,2-h]purine-2,4-dione](/img/no-structure.png)
![1-[(3,4-Difluorophenyl)sulfonyl]-4-[5-(3-methylphenyl)-1,2,4-oxadiazol-3-yl]piperidine](/img/structure/B2445244.png)

